Methyl 1-(2-chloropyridin-4-yl)azetidine-3-carboxylate
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Overview
Description
Methyl 1-(2-chloropyridin-4-yl)azetidine-3-carboxylate is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-chloropyridin-4-yl)azetidine-3-carboxylate typically involves the following steps:
Formation of the Azetidine Ring:
Introduction of the 2-Chloropyridin-4-yl Group: This step involves the coupling of the azetidine ring with a 2-chloropyridine derivative using Suzuki–Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-chloropyridin-4-yl)azetidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the 2-chloropyridin-4-yl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Methyl 1-(2-chloropyridin-4-yl)azetidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-(2-chloropyridin-4-yl)azetidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylate
- Methyl 1-(piperidin-4-yl)azetidine-3-carboxylate dihydrochloride
Uniqueness
Methyl 1-(2-chloropyridin-4-yl)azetidine-3-carboxylate is unique due to the presence of the 2-chloropyridin-4-yl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H11ClN2O2 |
---|---|
Molecular Weight |
226.66 g/mol |
IUPAC Name |
methyl 1-(2-chloropyridin-4-yl)azetidine-3-carboxylate |
InChI |
InChI=1S/C10H11ClN2O2/c1-15-10(14)7-5-13(6-7)8-2-3-12-9(11)4-8/h2-4,7H,5-6H2,1H3 |
InChI Key |
GEHWAJULNNQXPW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN(C1)C2=CC(=NC=C2)Cl |
Origin of Product |
United States |
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